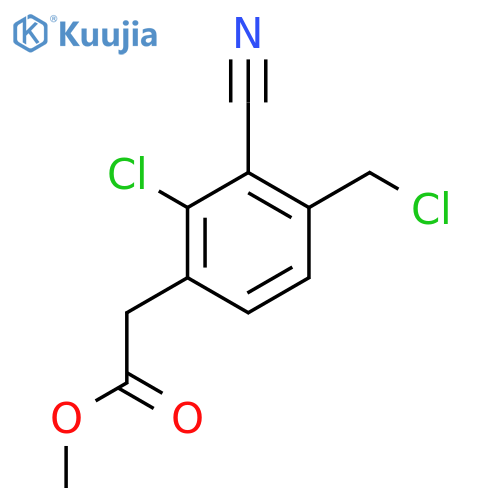Cas no 1807223-32-0 (Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate)

1807223-32-0 structure
商品名:Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate
CAS番号:1807223-32-0
MF:C11H9Cl2NO2
メガワット:258.100661039352
CID:4980886
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate
-
- インチ: 1S/C11H9Cl2NO2/c1-16-10(15)4-7-2-3-8(5-12)9(6-14)11(7)13/h2-3H,4-5H2,1H3
- InChIKey: OYBGRLCZCWZIRJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(CCl)C=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011702-1g |
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate |
1807223-32-0 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1807223-32-0 (Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate) 関連製品
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
